molecular formula C13H16N2S B5282968 4-(1H-indol-3-ylmethyl)thiomorpholine

4-(1H-indol-3-ylmethyl)thiomorpholine

Cat. No.: B5282968
M. Wt: 232.35 g/mol
InChI Key: VQIHNTJKVVRSJG-UHFFFAOYSA-N
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Description

4-(1H-indol-3-ylmethyl)thiomorpholine is a compound that features an indole moiety linked to a thiomorpholine ring. The indole structure is a common scaffold in many biologically active molecules, known for its presence in natural products and pharmaceuticals. Thiomorpholine, a sulfur-containing heterocycle, adds unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-ylmethyl)thiomorpholine typically involves the reaction of indole derivatives with thiomorpholine under specific conditions. One common method is the Mannich reaction, where indole reacts with formaldehyde and thiomorpholine in the presence of an acid catalyst . Another approach involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of indole is coupled with a thiomorpholine derivative under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-ylmethyl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in thiomorpholine can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indole or thiomorpholine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1H-indol-3-ylmethyl)thiomorpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-ylmethyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiomorpholine ring may enhance the compound’s binding affinity and selectivity, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-3-ylmethyl)thiomorpholine is unique due to the combination of the indole and thiomorpholine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(1H-indol-3-ylmethyl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-2-4-13-12(3-1)11(9-14-13)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIHNTJKVVRSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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